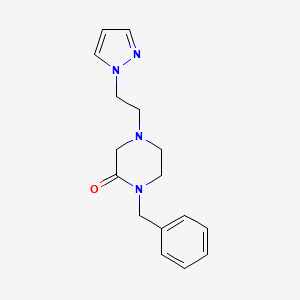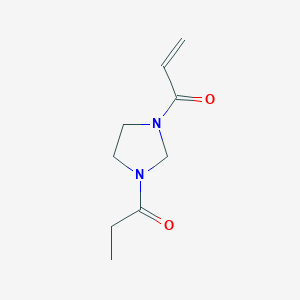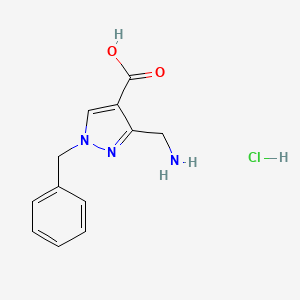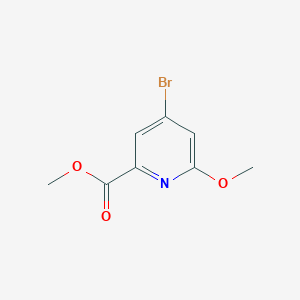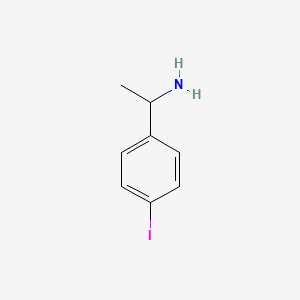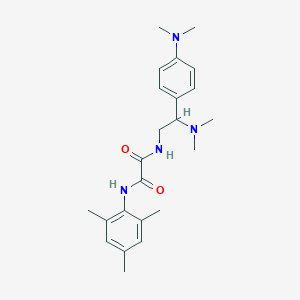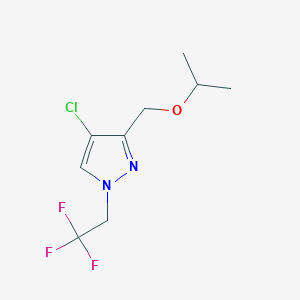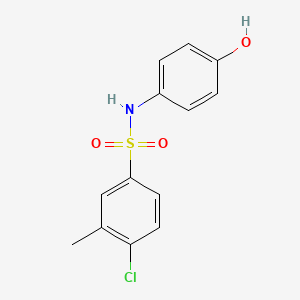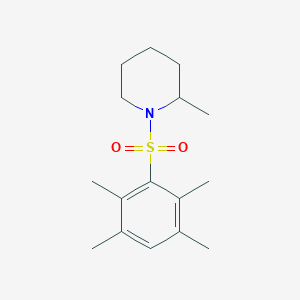
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a 2,3,5,6-tetramethylbenzenesulfonyl group and at the 2-position with a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylpiperidine with a 2,3,5,6-tetramethylbenzenesulfonyl chloride . The sulfonyl chloride is a good electrophile and would react with the nucleophilic nitrogen atom on the piperidine ring .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. This ring is substituted with a methyl group at the 2-position and a 2,3,5,6-tetramethylbenzenesulfonyl group at the 1-position .Chemical Reactions Analysis
As a tertiary amine, the nitrogen in the piperidine ring can participate in various reactions, such as alkylation, acylation, and quaternization . The sulfonyl group can also undergo various reactions, such as reduction to the sulfinate or sulfide .Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
Piperidines serve as essential synthetic building blocks for drug design. The compound’s six-membered heterocyclic ring, containing one nitrogen atom and five carbon atoms, makes it versatile for various reactions. Researchers have explored the use of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine in organocatalysis, where it acts as a catalyst to promote chemical transformations. Notably, it has been employed in enantioselective syntheses, yielding enantiomerically enriched products .
Biological Evaluation and Pharmacological Activity
Researchers have assessed the biological activity of synthetic and natural piperidines, including derivatives of our compound of interest. These evaluations involve testing their effects on cellular pathways, receptors, and enzymes. By understanding their pharmacological profiles, scientists aim to identify potential drug candidates.
Future Directions
The future directions for this compound would depend on its biological activity. Piperidine derivatives are known to have various biological activities and are present in many pharmaceuticals . Therefore, this compound could potentially be studied for its biological activity and potential use in pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
The mode of action of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine Given the broad use of piperidine derivatives in pharmaceuticals , it’s likely that this compound interacts with its targets in a complex manner, leading to various physiological changes. More research is required to elucidate these interactions.
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine Piperidine derivatives are known to be involved in a variety of biological activities , suggesting that this compound could affect multiple pathways
Result of Action
The molecular and cellular effects of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine ’s action are currently unknown. Given the wide range of pharmaceutical applications of piperidine derivatives , this compound likely has diverse effects at the molecular and cellular level
properties
IUPAC Name |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-10-12(2)15(5)16(14(11)4)20(18,19)17-9-7-6-8-13(17)3/h10,13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZRRHNYHUDQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570568.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2570570.png)
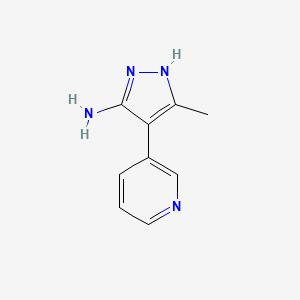
![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)
